molecular formula C20H27N3O5 B570237 N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester CAS No. 207349-42-6

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester

Cat. No.: B570237
CAS No.: 207349-42-6
M. Wt: 389.452
InChI Key: DIEZXUCZUDSJGC-BLLLJJGKSA-N
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Description

®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a combination of functional groups, including an ester, an amide, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The next step involves the coupling of the protected amino acid with an indole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The final step is the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: NaOH in water at elevated temperatures.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, ®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with aromatic residues in proteins, while the amide and ester groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate: A stereoisomer with similar structural features but different spatial arrangement.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate: Lacks the amide group, making it less versatile in forming hydrogen bonds.

    Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Lacks the Boc protection, making it more reactive.

Uniqueness

®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate is unique due to its combination of functional groups and stereochemistry. This allows for specific interactions with biological molecules and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24)/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZXUCZUDSJGC-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester
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